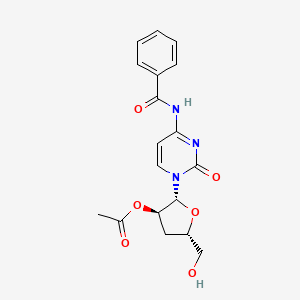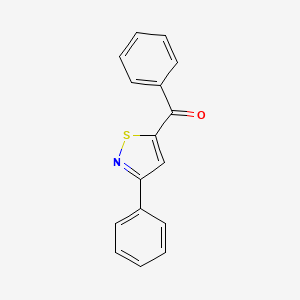![molecular formula C19H27N5 B14243603 1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane CAS No. 302541-82-8](/img/structure/B14243603.png)
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane is a heterocyclic compound that features a triazonane ring substituted with pyridin-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane typically involves the reaction of pyridine derivatives with triazonane precursors. One common method involves the condensation of pyridine-2-carboxaldehyde with 4,7-dimethyl-1,4,7-triazonane in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-2-yl groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazonane derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and catalysts.
作用機序
The mechanism of action of 1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-yl groups can coordinate with metal ions, forming stable complexes that can inhibit or activate specific biological pathways. Additionally, the triazonane ring can interact with nucleic acids, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,4,7-Triazonane: A parent compound with a similar triazonane ring but without the pyridin-2-yl substitutions.
Pyridine-2-carboxaldehyde: A precursor used in the synthesis of the target compound.
4,7-Dimethyl-1,4,7-triazonane: Another related compound with similar structural features.
Uniqueness
1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane is unique due to the presence of both pyridin-2-yl groups and the triazonane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
302541-82-8 |
|---|---|
分子式 |
C19H27N5 |
分子量 |
325.5 g/mol |
IUPAC名 |
1-(dipyridin-2-ylmethyl)-4,7-dimethyl-1,4,7-triazonane |
InChI |
InChI=1S/C19H27N5/c1-22-11-12-23(2)14-16-24(15-13-22)19(17-7-3-5-9-20-17)18-8-4-6-10-21-18/h3-10,19H,11-16H2,1-2H3 |
InChIキー |
VIMVCRQBXYUFMX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CCN(CC1)C(C2=CC=CC=N2)C3=CC=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


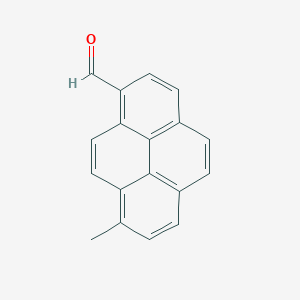

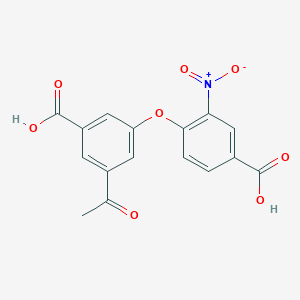
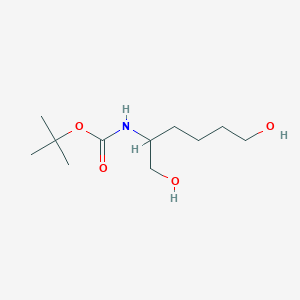
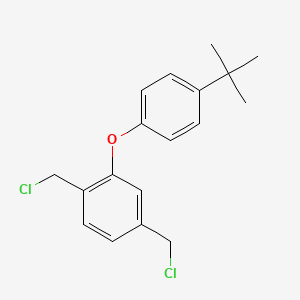
![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]propanamide](/img/structure/B14243560.png)
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
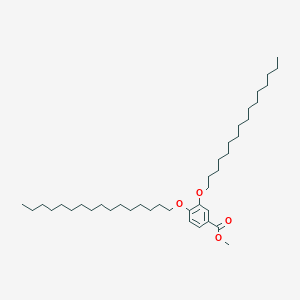
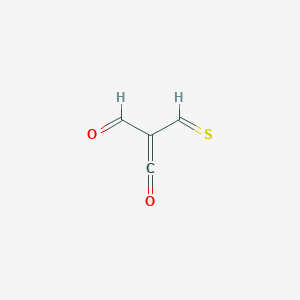
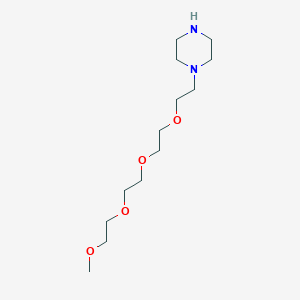
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
